![molecular formula C17H25N3O6S B2754700 1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine CAS No. 849035-91-2](/img/structure/B2754700.png)

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

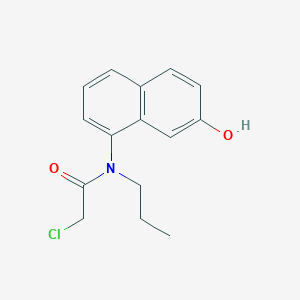

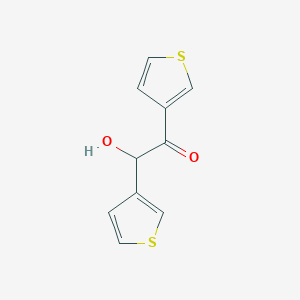

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine is a chemical compound with the molecular formula C17H25N3O6S . It has a molecular weight of 399.47 . The IUPAC name for this compound is tert-butyl 4-amino-4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperidinecarboxylate .

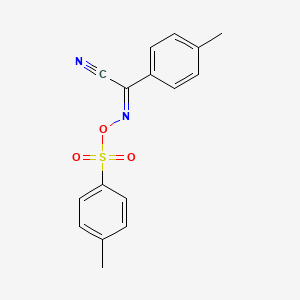

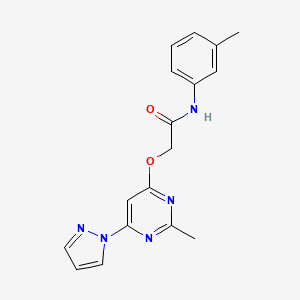

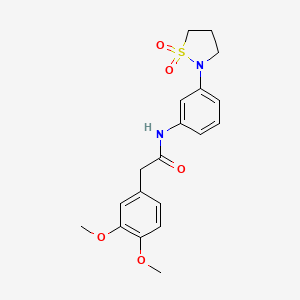

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H25N3O6S/c1-16(2,3)26-15(21)19-9-7-17(18,8-10-19)13-6-5-12(27(4,24)25)11-14(13)20(22)23/h5-6,11H,7-10,18H2,1-4H3 . This code provides a specific description of the molecular structure of the compound, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound has a melting point of 157-158 degrees Celsius . Other physical and chemical properties such as boiling point, density, and solubility would need to be determined experimentally or found in a comprehensive chemical database.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

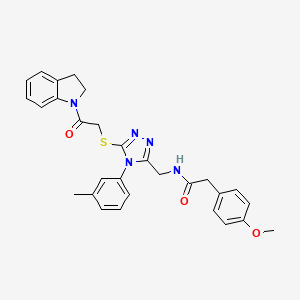

Synthesis of Triazolyl-Substituted 3-Aminopiperidines : The compound serves as a building block in the synthesis of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, showcasing its utility in combinatorial chemistry. These compounds are prepared from a piperidine building block through nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, highlighting the compound's versatility in chemical synthesis (Schramm et al., 2010).

Asymmetric Carbon-Carbon Bond Formations : This compound is instrumental in enantioselective synthesis, where lithiated N-Boc allylic and benzylic amines undergo conjugate additions to nitroalkenes. This process yields highly enantioenriched enecarbamate products, offering routes to substituted piperidines and pyrrolidines, demonstrating the compound's contribution to the creation of complex molecular structures with potential pharmaceutical applications (Johnson et al., 2002).

Solid-Phase Peptide Synthesis (SPPS) : The compound's protective groups, like Fmoc and Boc, are essential in SPPS strategies, illustrating its role in peptide synthesis. The use of these protective groups facilitates the synthesis of peptides with high specificity and yield, underscoring the compound's significance in the development of therapeutic peptides and proteins (Nandhini et al., 2022).

Catalytic Applications : The compound is involved in catalytic processes, such as the N-Boc protection of amines, which is catalyzed by novel Brönsted acidic ionic catalysts. This application demonstrates the compound's utility in facilitating chemical reactions, making it a valuable tool in synthetic organic chemistry and drug development (Koodehi et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-amino-4-(4-methylsulfonyl-2-nitrophenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O6S/c1-16(2,3)26-15(21)19-9-7-17(18,8-10-19)13-6-5-12(27(4,24)25)11-14(13)20(22)23/h5-6,11H,7-10,18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGQSNRENCNEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2754617.png)

![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)

![3-[2-(2,4-Dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2754631.png)

![benzo[d]thiazol-2-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2754632.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide](/img/structure/B2754633.png)

![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)

![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)